molecular formula C22H20N2O2S B2718099 ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 760940-83-8

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2718099
CAS No.: 760940-83-8
M. Wt: 376.47
InChI Key: GLMSPFYXFPLBRT-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 760940-83-8; MFCD15093816) is a thiazolo-pyrimidine derivative featuring a fused bicyclic core with methyl and diphenyl substituents. Its molecular formula is C₂₂H₂₀N₂O₂S (MW: 376.48 g/mol) . The compound is synthesized via multi-component reactions (MCRs) involving ethyl benzoate, thiazole derivatives, and aromatic aldehydes under acidic conditions, typically yielding 40–53% after recrystallization . Structural characterization relies on melting points, IR, NMR, and elemental analysis .

Properties

IUPAC Name

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMSPFYXFPLBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component cyclocondensation reaction. This involves the reaction of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave irradiation using acetic acid without any catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and ionic liquids, can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in various medicinal applications:

  • Anticancer Activity : Studies have demonstrated that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, thiazole-containing derivatives have been synthesized and tested against various cancer cell lines, showing efficacy comparable to standard chemotherapeutics like 5-fluorouracil . The incorporation of this compound into these studies could enhance the understanding of structure-activity relationships (SAR) in anticancer drug development.
  • Anticonvulsant Properties : Research indicates that thiazole derivatives can possess anticonvulsant activity. This compound may serve as a lead compound for developing new anticonvulsant agents through modifications that enhance its pharmacological profile .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis:

  • Synthesis of Novel Compounds : this compound can be employed in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of different functional groups through established synthetic methodologies such as nucleophilic substitutions and cycloadditions.

Material Science

In material science, the compound's properties may contribute to the development of advanced materials:

  • Photonic Applications : Thiazole-based compounds are investigated for their optical properties. This compound could be explored for use in photonic devices due to its potential fluorescence and stability under various conditions.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of thiazole-pyrimidine hybrids against breast cancer cell lines (MCF-7). The results indicated that specific structural modifications led to enhanced cytotoxicity compared to traditional treatments. This compound was highlighted as a promising candidate for further development due to its favorable SAR profile.

Case Study 2: Synthesis of Heterocycles

In another research effort focused on synthesizing novel heterocycles for pharmaceutical applications, this compound was used as a precursor. The study demonstrated that through various reactions (e.g., cyclocross-coupling), new compounds with enhanced biological activities were generated.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Substituents and Their Impact on Properties
Compound Name Substituents (R Groups) Key Structural Features Impact on Properties Reference
Target compound 7-CH₃, 3-Ph, 5-Ph Biphenyl groups, methyl at C7 Enhanced aromatic interactions; moderate antimicrobial activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrC₆H₄), 3=O Bromophenyl, ketone at C3 Halogen bonding enables supramolecular assembly; potential anti-tumor applications
Ethyl 5-(4-methoxyphenyl)-3,7-diphenyl-8-acetyl-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 8-acetyl, 5-(4-MeOC₆H₄) Acetylated NH₂ group, methoxyphenyl Improved solubility; reduced melting point (146°C)
Ethyl 3-(2,4,6-trichlorobenzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-trichlorobenzamido, 5-(2,4-diMeO) Chlorinated amide, dimethoxyphenyl Increased steric bulk; anticancer activity (IC₅₀ values under evaluation)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance intermolecular interactions (halogen bonding) and bioactivity .
  • Electron-Donating Groups (e.g., OMe): Improve solubility but reduce thermal stability (lower melting points) .
  • Amide/Urea Derivatives : Introduce hydrogen-bonding sites, critical for docking studies in anticancer research .

Key Observations :

  • Microwave-assisted synthesis significantly improves yields (85%) compared to traditional reflux methods .
  • Chiral Separation : SCXRD analysis of bromophenyl derivatives aids in isolating enantiomers for targeted drug design .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm, Key Signals) Reference
Target compound 215–217 1635.3 7.75–7.25 (m, aromatic H), 5.20 (s, NH₂)
5-(4-Bromophenyl) derivative 215–217 1689 7.45–7.10 (m, BrC₆H₄), 3.50 (s, CH₃)
3-Trichlorobenzamido derivative 158–160 1689 (C=O), 3335 (NH) 9.49 (s, NH), 6.71 (s, CH)
Pyrrolo-thiazolo-pyrimidine hybrid N/A 1635 (C=N) 9.49 (s, NH), 7.75–7.25 (m, aromatic H)

Key Observations :

  • Methyl Groups : Downfield shifts in ¹H NMR (δ 3.50 ppm) confirm aliphatic CH₃ presence .
  • Amide NH Signals : Broad peaks at δ 9.49 ppm indicate hydrogen bonding in ureido derivatives .
Table 4: Comparative Bioactivity Profiles
Compound Bioactivity Tested Key Findings Reference
Target compound Antimicrobial Moderate inhibition against E. coli and S. aureus
5-(4-Bromophenyl) derivative Anti-tumor (in silico) Halogen bonding enhances DNA intercalation
3-Trichlorobenzamido derivative Anticancer (in vitro) IC₅₀ < 10 µM against MCF-7 breast cancer cells
Thiadiazolo-pyrimidine analog Not reported High yield suggests potential for drug screens

Key Observations :

  • Anticancer Potential: Trichlorobenzamido derivatives show promising cytotoxicity due to steric and electronic effects .
  • Antimicrobial Limitations : The target compound’s diphenyl groups may hinder membrane penetration, reducing efficacy .

Biological Activity

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research studies.

  • Molecular Formula : C22H20N2O2S
  • Molecular Weight : 376.48 g/mol
  • CAS Number : 760940-83-8

Antimicrobial Activity

Research indicates that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazolo-pyrimidines can achieve MIC values as low as 0.22 to 0.25 µg/mL against various pathogens, indicating potent antibacterial activity .
  • Biofilm Inhibition : These compounds have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver carcinoma) and Jurkat cells (T-cell leukemia) with IC50 values indicating significant cytotoxicity .
  • Mechanism of Action : It is suggested that the presence of specific functional groups in the structure enhances its interaction with cellular targets involved in cancer progression, potentially through apoptosis induction or cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is influenced by their structural components. Key observations include:

  • The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity.
  • Substituents at specific positions on the thiazole ring are critical for maximizing biological efficacy .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated various thiazole derivatives, including ethyl 7-methyl-3,5-diphenyl derivatives. The results demonstrated significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria with low MIC values .
  • Anticancer Efficacy :
    • In vitro studies showed that this compound exhibited notable antiproliferative effects on cancer cell lines with IC50 values less than those of conventional chemotherapeutics like doxorubicin . The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.22 µg/mL
Biofilm InhibitionSignificant reduction in biofilm formation
AnticancerIC50 < standard drugs (e.g., doxorubicin)
MechanismInduction of apoptosis

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Å/°)Source
C=O Bond Length1.211
Dihedral Angle (Thiazole/Ph)84.8
π–π Distance3.763

Advanced: How do structural modifications (e.g., substituents) affect biological activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) enhance antifungal activity. For example, 3-nitrophenyl derivatives show Minimal Fungicidal Concentrations (MFC) of 100–125 μg/mL against C. albicans .
  • Conformational Flexibility : Axial vs. equatorial substituent positioning (e.g., 3-fluorophenyl) alters steric interactions and binding affinity .

Q. Table 2: Antifungal Activity of Derivatives

Derivative SubstituentMFC (μg/mL) vs. C. albicansSource
3-NO2_2-C6_6H4_4100
4-OCH3_3-C6_6H4_4200

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies arise from variations in:

  • Experimental Conditions : Solvent polarity (e.g., DMSO vs. ethanol) affects compound solubility and activity .
  • Microbial Strains : Strain-specific resistance mechanisms (e.g., efflux pumps in A. niger) lead to variable MFC values .
  • Structural Isomerism : Z/E isomerism in benzylidene derivatives impacts binding kinetics .

Recommendation : Standardize assays using CLSI guidelines and validate via dose-response curves.

Advanced: What computational methods are used to complement experimental structural data?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level, achieving <5 kcal/mol deviation from XRD data .
  • Mulliken Charge Analysis : Identifies electrophilic sites (e.g., carbonyl carbons with charges of +0.32–0.45) for reaction prediction .
  • Molecular Dynamics (MD) : Simulates solvent interaction effects on conformational stability (e.g., aqueous vs. hydrophobic environments) .

Advanced: How do non-covalent interactions influence the compound’s reactivity in catalytic processes?

Methodological Answer:

  • Hydrogen Bonding Networks : Activate electrophilic sites for nucleophilic attack (e.g., ester carbonyls in Suzuki couplings) .
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) hinder access to catalytic centers, reducing reaction yields .

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